molecular formula C14H18ClNO4 B15343892 Diethyl (4-amino-3-chlorophenyl)methylmalonate CAS No. 25814-36-2

Diethyl (4-amino-3-chlorophenyl)methylmalonate

Cat. No.: B15343892
CAS No.: 25814-36-2
M. Wt: 299.75 g/mol
InChI Key: AGTISSMCQXEKEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4-amino-3-chlorophenyl)methylmalonate typically involves the reaction of diethyl malonate with 4-amino-3-chlorobenzyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-amino-3-chlorophenyl)methylmalonate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Diethyl (4-amino-3-chlorophenyl)methylmalonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl (4-amino-3-chlorophenyl)methylmalonate involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the phenyl ring allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Diethyl (4-amino-3-chlorophenyl)methylmalonate can be compared with other similar compounds such as:

    Diethyl malonate: Lacks the amino and chloro substituents, making it less reactive in certain types of reactions.

    Ethyl (4-amino-3-chlorophenyl)acetate: Similar structure but with different ester groups, leading to variations in reactivity and applications.

    Methyl (4-amino-3-chlorophenyl)methylmalonate: Similar structure but with different alkyl groups, affecting its physical and chemical properties.

Properties

CAS No.

25814-36-2

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

diethyl 2-[(4-amino-3-chlorophenyl)methyl]propanedioate

InChI

InChI=1S/C14H18ClNO4/c1-3-19-13(17)10(14(18)20-4-2)7-9-5-6-12(16)11(15)8-9/h5-6,8,10H,3-4,7,16H2,1-2H3

InChI Key

AGTISSMCQXEKEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)N)Cl)C(=O)OCC

Origin of Product

United States

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